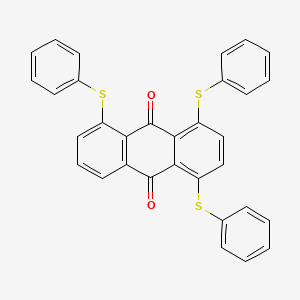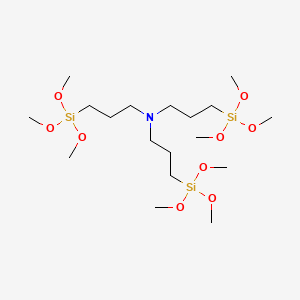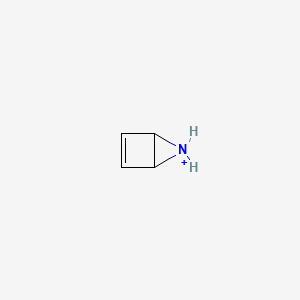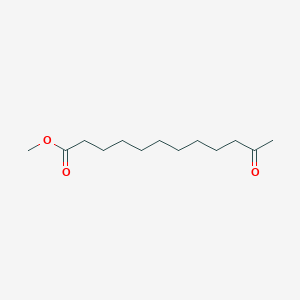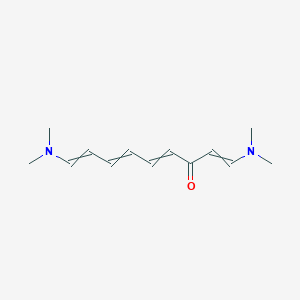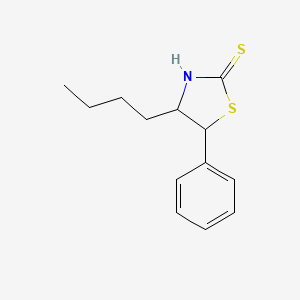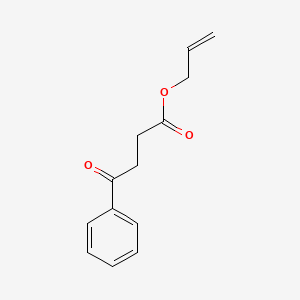
Prop-2-enyl 4-oxo-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 4-oxo-4-phenylbutanoate is an organic compound with a complex structure that includes both an enone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl 4-oxo-4-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-oxo-4-phenylbutanoic acid with prop-2-enol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts for the asymmetric reduction of intermediates can also be employed to enhance the enantioselectivity of the final product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Prop-2-enyl 4-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as a building block for polymers
Mechanism of Action
The mechanism of action of Prop-2-enyl 4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis by forming CoA adducts. This interaction disrupts the enzyme’s function, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutanoate: Similar in structure but lacks the prop-2-enyl group.
4-Oxo-4-phenylbutanoic acid: Similar backbone but without the ester group.
Uniqueness
Prop-2-enyl 4-oxo-4-phenylbutanoate is unique due to its combination of an enone and an ester functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
CAS No. |
83833-01-6 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
prop-2-enyl 4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C13H14O3/c1-2-10-16-13(15)9-8-12(14)11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
InChI Key |
COMCGEIFOZPJTB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


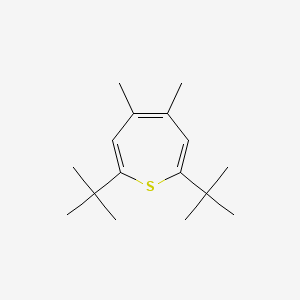
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
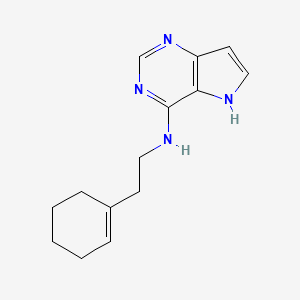
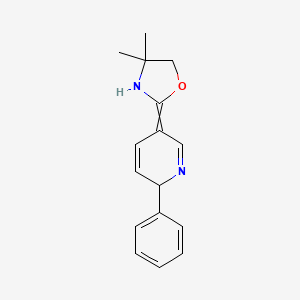
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
